

physical and chemical properties of ferric bromide

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Compound of Interest

Compound Name: Ferric bromide

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An In-depth Technical Guide on the Core Physical and Chemical Properties of **Ferric Bromide**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physical and chemical properties of **ferric bromide** (FeBr_3). The information is curated for professionals in research, science, and drug development who utilize or are considering **ferric bromide** in their work. This document includes key quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this important chemical compound.

Physical Properties

Ferric bromide is a dark red to brown solid compound.^[1] It is hygroscopic, meaning it readily absorbs moisture from the air.^{[1][2]} Due to its sensitivity to moisture and light, it should be stored in a cool, well-closed container, protected from light.^[3]

Quantitative Physical Data

The following table summarizes the key physical properties of **ferric bromide**.

Property	Value	References
Molecular Formula	FeBr ₃	[1][2][4]
Molecular Weight	295.56 g/mol	[1][4]
Appearance	Dark red to brown, crystalline solid/powder	[1][2]
Density	4.50 g/cm ³	[5]
Melting Point	Decomposes at approximately 200 °C	[1][5][6]
Boiling Point	Not applicable (decomposes)	
Solubility		
Water	Highly soluble, forms a yellowish solution	[1][2]
Ethanol	Soluble	[1]
Ethyl Ether	Soluble	[1]
Acetic Acid	Soluble	
Liquid Ammonia	Slightly soluble	

Note on Melting Point: There are conflicting reports in the literature regarding the melting point of **ferric bromide**. While most sources indicate decomposition at around 200 °C, one source suggests a melting point of 297 °C with decomposition at 139 °C.[7] However, the decomposition at approximately 200 °C is more widely cited.

Chemical Properties

Ferric bromide is primarily known for its strong Lewis acid character, which makes it a valuable catalyst in various organic reactions.[1][2] The iron atom in the +3 oxidation state creates an electron-deficient center, enabling it to accept electron pairs.[5]

Stability and Decomposition

Ferric bromide is unstable when heated and will decompose to ferrous bromide (FeBr_2) and bromine gas (Br_2) at temperatures above 200 °C.[5] The decomposition reaction is as follows:



The compound is also sensitive to light and moisture, and its aqueous solutions can decompose upon boiling.[3]

Lewis Acidity and Catalytic Activity

The most significant chemical property of **ferric bromide** is its Lewis acidity. This allows it to be used as a catalyst in a variety of organic transformations, most notably in the electrophilic aromatic substitution reactions, such as the bromination of aromatic compounds.[5] It functions by activating the electrophile, making it more reactive towards the aromatic ring.

Experimental Protocols

Synthesis of Anhydrous Ferric Bromide

This protocol describes the synthesis of anhydrous **ferric bromide** from iron powder and liquid bromine. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

- Iron powder, reduced (fine grade)
- Liquid bromine, anhydrous
- Polytetrafluoroethylene (PTFE) reactor with a magnetic stir bar
- Heating mantle with temperature control
- Schlenk line or vacuum manifold for inert atmosphere operations

Procedure:

- Reactor Preparation: Dry the PTFE reactor and all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

- **Reactant Addition:** In the inert atmosphere of a glovebox or under a positive pressure of inert gas, add 1.12 g (0.02 mol) of reduced iron powder to the PTFE reactor.
- Carefully add 4.8 g (0.03 mol) of anhydrous liquid bromine to the reactor.
- **Reaction:** Seal the reactor and place it on a magnetic stirrer within a heating mantle.
- Set the stirring to a moderate speed and slowly heat the reactor to 150-200 °C.
- Maintain the reaction at this temperature for 2-3 hours, or until the reddish-brown color of bromine vapor is no longer visible.
- **Product Isolation:** Allow the reactor to cool to room temperature.
- Under vacuum, the **ferric bromide** can be sublimed and collected as black, shiny plates on a cold finger or in a cooler part of the reaction apparatus for purification.[8]
- Store the anhydrous **ferric bromide** in a tightly sealed container under an inert atmosphere.

Bromination of Benzene using Ferric Bromide as a Catalyst

This protocol outlines the use of **ferric bromide** as a catalyst for the electrophilic bromination of benzene. This reaction should be performed in a fume hood.

Materials:

- Benzene, anhydrous
- Bromine, anhydrous
- **Ferric bromide**, anhydrous
- Round-bottom flask with a reflux condenser and a dropping funnel
- Magnetic stirrer and stir bar
- Ice bath

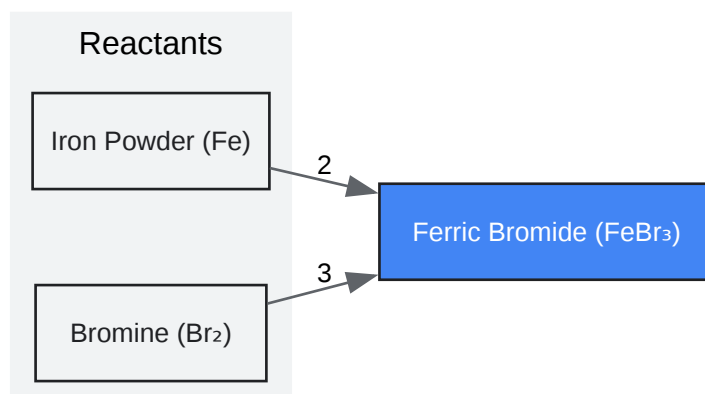
- Sodium thiosulfate solution (10%)
- Dichloromethane or diethyl ether for extraction
- Anhydrous magnesium sulfate or sodium sulfate for drying
- Rotary evaporator

Procedure:

- Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Equip the top of the condenser with a drying tube containing calcium chloride or a gas outlet leading to a trap to neutralize the evolving HBr gas (e.g., a beaker with sodium hydroxide solution).
- Reactant Charging: To the round-bottom flask, add 10 mL of anhydrous benzene and 0.5 g of anhydrous **ferric bromide**.
- In the dropping funnel, place a solution of 5.0 g (1.6 mL) of anhydrous bromine in 5 mL of anhydrous benzene.
- Reaction: Cool the reaction flask in an ice bath.
- Slowly add the bromine solution from the dropping funnel to the stirred benzene solution over 30 minutes.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, or until the reddish-brown color of bromine disappears.
- Work-up: Quench the reaction by carefully adding 20 mL of cold water.
- Transfer the mixture to a separatory funnel. Wash the organic layer with 20 mL of 10% sodium thiosulfate solution to remove any unreacted bromine, followed by 20 mL of water.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Product Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude bromobenzene. The product can be further purified by distillation.

Visualizations

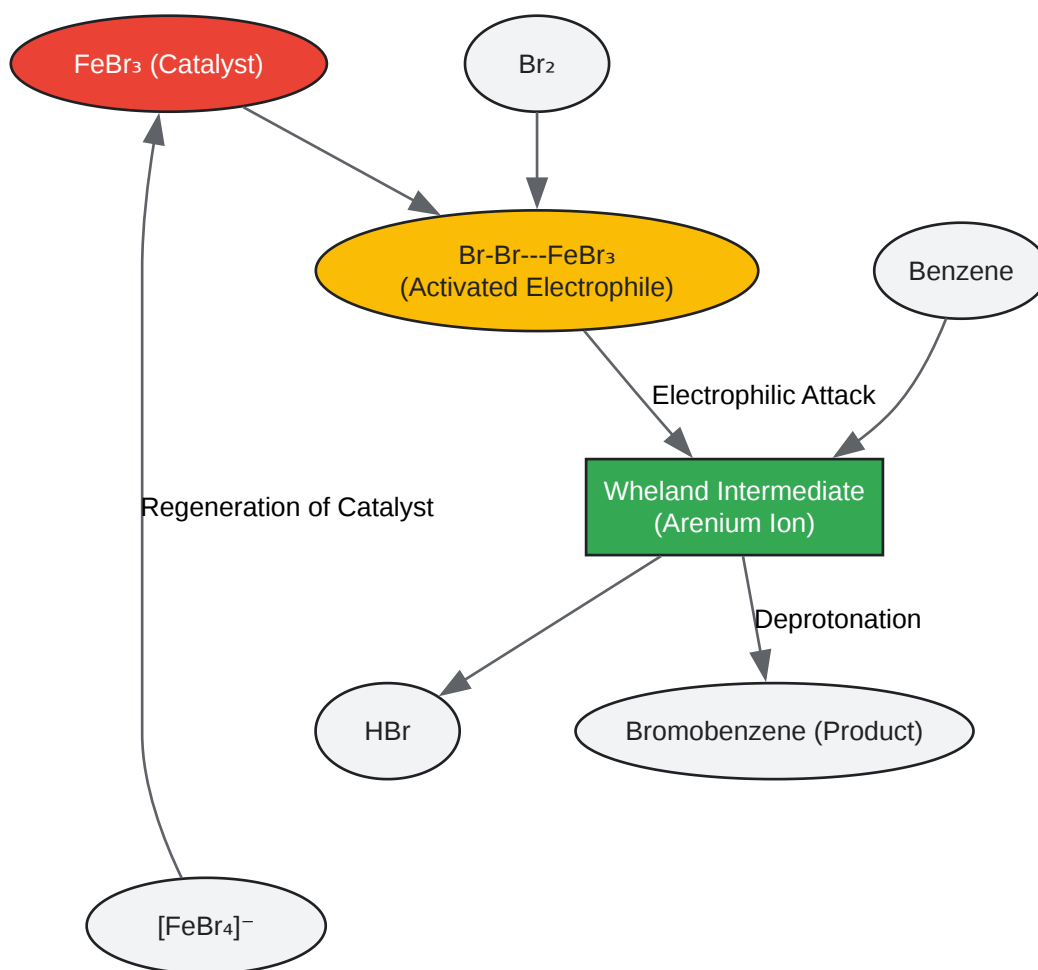
Synthesis of Ferric Bromide



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Caption: Synthesis of **Ferric Bromide** from Iron and Bromine.

Catalytic Cycle of Aromatic Bromination



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Caption: Catalytic cycle for the bromination of benzene using FeBr₃.

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